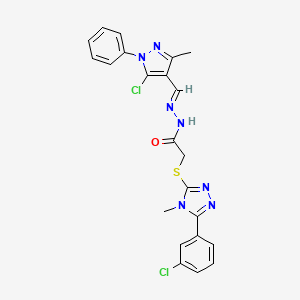
C22H19Cl2N7OS
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C22H19Cl2N7OS Clenbuterol hydrochloride . It is a substituted phenylaminoethanol that has beta-2 adrenomimetic properties at very low doses. Clenbuterol hydrochloride is primarily used as a bronchodilator in the treatment of asthma and other respiratory disorders .
準備方法
Synthetic Routes and Reaction Conditions
Clenbuterol hydrochloride is synthesized through a multi-step process. The synthesis begins with the reaction of 4-amino-3,5-dichlorobenzyl chloride with tert-butylamine to form the intermediate compound. This intermediate is then reacted with 2-chloroethanol under basic conditions to yield Clenbuterol. The final step involves the conversion of Clenbuterol to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of Clenbuterol hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in maintaining consistency and quality of the final product .
化学反応の分析
Types of Reactions
Clenbuterol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Clenbuterol can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in Clenbuterol.
Substitution: Halogen atoms in Clenbuterol can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Clenbuterol can lead to the formation of various hydroxylated metabolites .
科学的研究の応用
Clenbuterol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry.
Biology: Studied for its effects on muscle hypertrophy and as a β2-adrenoceptor agonist.
Medicine: Investigated for its potential cardioprotective effects and use in treating respiratory disorders.
Industry: Utilized in the development of performance-enhancing drugs
作用機序
Clenbuterol hydrochloride exerts its effects by binding to β2-adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic AMP levels. This results in the relaxation of bronchial smooth muscle and improved airflow in patients with asthma. Additionally, Clenbuterol has anabolic effects on skeletal muscle, making it a popular choice for performance enhancement .
類似化合物との比較
Similar Compounds
Salbutamol: Another β2-adrenergic agonist used as a bronchodilator.
Epinephrine: A non-selective adrenergic agonist with similar bronchodilatory effects.
Terbutaline: A β2-adrenergic agonist used for asthma and preterm labor
Uniqueness
Clenbuterol hydrochloride is unique due to its long-lasting effects and higher potency compared to other β2-adrenergic agonists. Its ability to promote muscle hypertrophy also sets it apart from similar compounds .
特性
分子式 |
C22H19Cl2N7OS |
|---|---|
分子量 |
500.4 g/mol |
IUPAC名 |
N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-2-[[5-(3-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H19Cl2N7OS/c1-14-18(20(24)31(29-14)17-9-4-3-5-10-17)12-25-26-19(32)13-33-22-28-27-21(30(22)2)15-7-6-8-16(23)11-15/h3-12H,13H2,1-2H3,(H,26,32)/b25-12+ |
InChIキー |
JKWLOSJTTHCOGJ-BRJLIKDPSA-N |
異性体SMILES |
CC1=NN(C(=C1/C=N/NC(=O)CSC2=NN=C(N2C)C3=CC(=CC=C3)Cl)Cl)C4=CC=CC=C4 |
正規SMILES |
CC1=NN(C(=C1C=NNC(=O)CSC2=NN=C(N2C)C3=CC(=CC=C3)Cl)Cl)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Hydroxy-N~2~-[(3-phenoxyphenyl)methyl]glycinamide](/img/structure/B12618055.png)
![2-[2,6-Di(propan-2-yl)phenyl]-1-phenylpropan-1-one](/img/structure/B12618060.png)
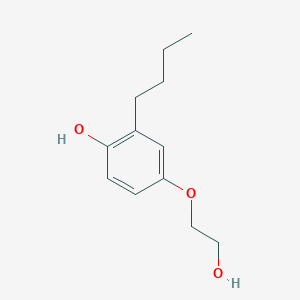
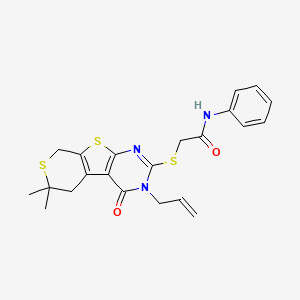
![2-[(But-3-en-1-yl)oxy]-3-iodo-6-(trifluoromethyl)pyridine](/img/structure/B12618085.png)
![(1S,4S)-2-[4-(Methanesulfonyl)phenyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12618089.png)
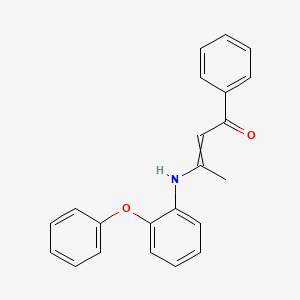

![3-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]pyridin-2(1H)-one](/img/structure/B12618102.png)
![3-[2-(2,6-Dimethylphenoxy)anilino]-1-phenylbut-2-en-1-one](/img/structure/B12618105.png)
![2-[(Acetyloxy)imino]-2-amino-N-methylacetamide](/img/structure/B12618113.png)
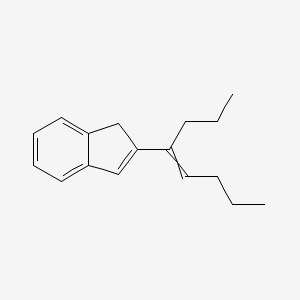
![Methanone, [4-[2-[2-amino-4-(methylamino)pyrido[2,3-d]pyrimidin-7-yl]-3-(trifluoromethyl)phenyl]-1-piperazinyl]-2-furanyl-](/img/structure/B12618126.png)
